An In-depth Technical Guide to the Chemical Properties of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is a fascinating molecule that holds significant potential within the realms of medicinal chemistry and drug discovery. Its unique structure, which combines a rigid cyclobutane core with a dichlorinated phenyl ring, presents a compelling scaffold for the development of novel therapeutic agents. The cyclobutane moiety, a four-membered carbocycle, is increasingly recognized for its ability to impart favorable pharmacokinetic properties in drug candidates, such as metabolic stability and improved potency.[1][2] The dichlorophenyl group, on the other hand, is a common feature in many biologically active compounds and can significantly influence a molecule's binding affinity and overall pharmacological profile.
This technical guide provides a comprehensive overview of the chemical properties of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, offering insights into its synthesis, physicochemical characteristics, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in drug development and related fields.
Physicochemical Properties
While experimental data for 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is not extensively available in the public domain, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These estimations provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₁₀Cl₂O₂ | - |
| Molecular Weight | 245.10 g/mol | - |
| Appearance | White to off-white solid | Based on similar aromatic carboxylic acids. |
| Melting Point | 150-160 °C | Higher than the parent cyclobutanecarboxylic acid due to the aromatic ring and halogen substituents which increase intermolecular forces. |
| Boiling Point | > 300 °C (decomposes) | Carboxylic acids often have high boiling points and may decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group provides some water solubility, but the dichlorophenyl and cyclobutane groups are lipophilic. |
| pKa | ~4.0 - 4.5 | The electron-withdrawing effect of the dichlorophenyl ring will make the carboxylic acid more acidic than the parent cyclobutanecarboxylic acid (pKa ~4.8). |
Spectroscopic Analysis
Predictive spectroscopic data is crucial for the identification and characterization of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. The following are the expected spectral features:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-7.5 ppm). One doublet, one singlet (or a narrowly split doublet), and another doublet, corresponding to the three protons on the dichlorophenyl ring.
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Cyclobutane Protons: Complex multiplets in the region of δ 2.0-3.0 ppm. The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.
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Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (δ 10-12 ppm), which may be exchangeable with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 175-185 ppm.
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Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbons attached to the chlorine atoms showing characteristic shifts.
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Cyclobutane Carbons: Signals in the aliphatic region (δ 20-50 ppm).
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IR (Infrared) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): An isotopic cluster characteristic of a molecule containing two chlorine atoms will be observed for the molecular ion. The most abundant peaks will be at m/z values corresponding to the presence of ³⁵Cl₂ and ³⁵Cl³⁷Cl isotopes.
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Synthesis and Reactivity
A plausible synthetic route to 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid can be envisioned through a multi-step process, beginning with the synthesis of the cyclobutane precursor followed by its functionalization.
Proposed Synthesis Pathway
A potential and efficient method for the synthesis involves the preparation of 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile as a key intermediate, followed by its hydrolysis to the desired carboxylic acid.
Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile
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Reaction Setup: To a solution of 3,4-dichlorophenylacetonitrile in a suitable aprotic solvent (e.g., dry DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The use of a strong base is crucial for the deprotonation of the benzylic proton to form the carbanion.
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Cyclization: After stirring for a short period to ensure complete formation of the anion, add 1,3-dibromopropane dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). This step involves a tandem alkylation to form the cyclobutane ring.
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Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure nitrile intermediate.
Experimental Protocol: Hydrolysis to 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid
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Hydrolysis: The purified 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, refluxing the nitrile in a mixture of concentrated sulfuric acid and water is effective. For basic hydrolysis, refluxing with an aqueous solution of sodium hydroxide followed by acidification is a common method.
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Isolation and Purification: After cooling, the carboxylic acid product will often precipitate out of the aqueous solution upon acidification (if basic hydrolysis was used). The solid can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product in high purity.
Potential Pharmacological Profile and Mechanism of Action
While the specific biological activity of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid has not been extensively reported, its structural motifs suggest several potential pharmacological applications. The dichlorophenyl group is present in a number of drugs with diverse activities, including antidepressants and antipsychotics.[3][4] The cyclobutane ring, as a rigid scaffold, can orient the pharmacophoric groups in a specific conformation, potentially leading to high affinity and selectivity for a biological target.[1][2]
Based on these structural features, it is plausible that 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid could act as a modulator of central nervous system (CNS) targets. For instance, it could potentially interact with neurotransmitter transporters or receptors. The carboxylic acid moiety could serve as a key interaction point, forming hydrogen bonds or ionic interactions within a receptor's binding pocket.
Hypothetical Mechanism of Action: Modulation of a CNS Receptor
A hypothetical mechanism of action could involve the compound acting as an antagonist or a modulator of a specific G-protein coupled receptor (GPCR) or an ion channel in the CNS. The dichlorophenyl group could engage in hydrophobic and/or halogen bonding interactions, while the cyclobutane ring provides a rigid scaffold to position the key interacting groups optimally.
Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to elucidate the precise mechanism of action and therapeutic potential of this compound.
Conclusion
1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a discussion of its potential pharmacological profile. The unique combination of a rigid cyclobutane core and a dichlorinated phenyl ring suggests that this molecule could exhibit interesting biological activities, particularly within the CNS. The information presented here serves as a foundation for future research and development efforts aimed at unlocking the full therapeutic potential of this and related compounds.
References
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2024). RSC Publishing.
- MDPI. (2025, November 20).
- PubMed. (n.d.). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). PubMed Central.
- Wikipedia. (n.d.). Guanfacine.
Sources
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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